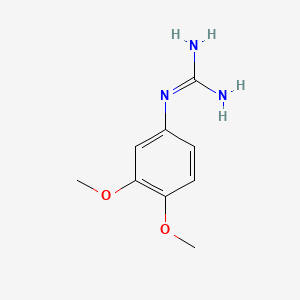

N-(3,4-dimethoxyphenyl)guanidine

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)guanidine is a guanidine derivative with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol. This compound is known for its applications in research and industrial settings due to its unique chemical properties.

Métodos De Preparación

The synthesis of N-(3,4-dimethoxyphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

N-(3,4-dimethoxyphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(3,4-dimethoxyphenyl)guanidine has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 195.22 g/mol

- Structural Features : It contains a guanidine moiety linked to a 3,4-dimethoxyphenyl group, which enhances its solubility and reactivity in various solvents .

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial activity against various pathogens, including bacteria and fungi. Its structural features contribute to its ability to interact with biological macromolecules, potentially inhibiting their function .

- Antitumor Effects : Research has demonstrated that this compound can reduce cell migration and induce apoptosis in cancer cells. For instance, in vitro studies on non-small cell lung carcinoma cells showed a significant decrease in colony formation when treated with this compound .

Pharmaceutical Research Applications

The compound's unique properties make it valuable in pharmaceutical development:

- Lead Compound for Drug Development : this compound serves as a lead compound for developing new drugs targeting specific molecular pathways involved in diseases such as cancer and infections. Its ability to modulate biological activity positions it as a promising candidate for therapeutic applications .

- Mechanism of Action Studies : Understanding how this compound interacts with enzymes and receptors can inform its potential therapeutic uses. The presence of methoxy groups enhances its binding affinity, influencing its pharmacodynamics .

Case Studies

- Antitumor Activity : A study demonstrated that treatment with this compound led to reduced cell migration by up to 90% in non-small cell lung carcinoma cells compared to untreated controls. This suggests potential applications in cancer therapy .

- Antifungal Activity : Research on bicyclic guanidines highlighted the antifungal properties of compounds similar to this compound, indicating its potential role in developing antifungal agents .

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MAPK/ERK signaling pathway, which is crucial in cell proliferation and survival . This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Comparación Con Compuestos Similares

N-(3,4-dimethoxyphenyl)guanidine can be compared with other guanidine derivatives such as:

This compound hydrochloride: Similar in structure but with different solubility and stability properties.

Diphenylguanidine: Used in rubber production and as a complexing agent.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3,4-dimethoxyphenyl)guanidine is a guanidine derivative that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological mechanisms, effects on various cellular processes, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 195.22 g/mol

- CAS Number : 57004-61-2

This compound primarily acts as an α2-adrenoceptor agonist , which means it binds to α2-adrenoceptors in the body. This binding triggers a series of intracellular responses that can lead to various physiological effects:

- Insulin Production : Stimulation of insulin secretion and improvement in glucose utilization, which may have implications for diabetes management.

- Neuromodulation : Influences neurotransmitter release, particularly acetylcholine, impacting muscle function and nerve signaling.

Enzyme Interactions

This compound has been shown to interact with several key enzymes:

| Enzyme | Effect |

|---|---|

| Guanidinoacetate N-methyltransferase | Modulates metabolic pathways |

| Aldehyde dehydrogenase | Influences detoxification processes |

These interactions suggest a role in metabolic regulation and potential detoxification mechanisms within biological systems.

Cellular Effects

The compound affects various cell types by modulating:

- Cell Signaling Pathways : Alters gene expression and cellular metabolism.

- Muscle Cell Function : Enhances acetylcholine release, affecting muscle contraction dynamics.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Enhance cellular functions without significant adverse effects.

- High Doses : Associated with toxicity, including renal impairment and bone marrow suppression.

Research Applications

This compound has been explored for various applications:

- Medicinal Chemistry : Investigated for potential therapeutic effects in treating diabetes and neurological disorders.

- Pharmaceutical Development : Used as a building block for synthesizing more complex drug molecules.

Case Studies and Research Findings

-

Diabetes Management :

- A study demonstrated that this compound significantly improved insulin sensitivity in diabetic animal models, suggesting its potential as an adjunct therapy in diabetes management.

- Neurological Applications :

- Anti-inflammatory Effects :

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared to other guanidine derivatives:

| Compound | Properties/Applications |

|---|---|

| Diphenylguanidine | Used in rubber production; lower bioactivity |

| This compound hydrochloride | Potential antidepressant; different solubility properties |

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482585 | |

| Record name | N-(3,4-dimethoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-61-2 | |

| Record name | N-(3,4-dimethoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.